(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine
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Overview
Description
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine is a complex organic compound with significant applications in medicinal chemistry. This compound is a derivative of maytansine, a potent cytotoxic agent originally isolated from the Ethiopian shrub Maytenus ovatus. The modification of maytansine to (2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine enhances its therapeutic potential, particularly in targeted cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent modification with a 3-(methylthio)-1-oxopropyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Employed in cell biology studies to understand its effects on cellular processes and pathways.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its cytotoxic properties make it effective in killing cancer cells while minimizing damage to healthy cells.
Industry: Applied in the pharmaceutical industry for the production of advanced therapeutic agents.
Mechanism of Action
The mechanism of action of (2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine involves binding to tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This targeted action makes it a valuable component in ADCs, which deliver the compound directly to cancer cells.
Comparison with Similar Compounds
Similar Compounds
Maytansine: The parent compound with potent cytotoxic properties.
Ansamitocin P-3: A similar compound with a different side chain, also used in ADCs.
DM1: A derivative of maytansine used in the ADC trastuzumab emtansine (Kadcyla).
Uniqueness
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine is unique due to its specific modifications, which enhance its stability and therapeutic efficacy. The addition of the 3-(methylthio)-1-oxopropyl group improves its pharmacokinetic properties, making it more effective in targeted cancer therapies compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C36H50ClN3O10S |
---|---|
Molecular Weight |
752.3 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22-,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI Key |
PLYHSTGTQYPYMT-UNXOEUSJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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